2,2,2-trifluoro-1-[1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
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Overview
Description
2,2,2-trifluoro-1-[1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group, a naphthalene ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-[1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the reaction of 2,2,2-trifluoro-N-methoxy-N-methylacetamide with a Grignard reagent (RMgBr) in tetrahydrofuran (THF) at 0°C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-[1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as LiAlH4 or NaBH4 in solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-trifluoro-1-[1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The naphthalene and triazole rings can participate in π-π stacking interactions and hydrogen bonding, respectively, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone: Similar structure but lacks the triazole ring.
2-Trifluoroacetylnaphthalene: Contains a trifluoromethyl group and a naphthalene ring but differs in the position of the functional groups.
2-Naphthyl trifluoromethyl ketone: Similar functional groups but different overall structure.
Uniqueness
2,2,2-trifluoro-1-[1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is unique due to the presence of both a triazole ring and a naphthalene ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-naphthalen-2-yltriazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)13(21)12-8-20(19-18-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFRRECPWLNRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C=C(N=N3)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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